molecular formula C18H16N2O4S B2602298 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide CAS No. 1396675-36-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2602298
CAS No.: 1396675-36-7
M. Wt: 356.4
InChI Key: MWHCLFDFZQCCII-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the benzo[d]thiazole moiety: This involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole and benzo[d]thiazole moieties through a suitable linker, such as a hydroxypropyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzo[d]thiazole moiety can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds with similar structures, such as those containing the benzo[d][1,3]dioxole moiety, are known for their biological activities.

    Benzo[d]thiazole derivatives: Compounds with the benzo[d]thiazole moiety are also widely studied for their medicinal properties.

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of both benzo[d][1,3]dioxole and benzo[d]thiazole moieties in a single molecule. This structural feature may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-18(22,11-6-7-13-14(8-11)24-10-23-13)9-19-16(21)17-20-12-4-2-3-5-15(12)25-17/h2-8,22H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHCLFDFZQCCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC2=CC=CC=C2S1)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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